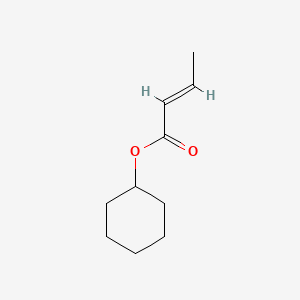

Cyclohexyl crotonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl crotonate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Esterification and Hydrolysis

The synthesis of cyclohexyl crotonate involves acid-catalyzed esterification of trans-2-butenoic acid (crotonic acid) with cyclohexanol. Key conditions include:

-

Catalyst : p-Toluenesulfonic acid (PTSA, 8 g per mole reaction)

-

Solvent : Toluene (300 mL per mole reaction)

-

Temperature : 120–130°C (reflux with azeotropic water removal)

Hydrolysis under acidic or basic conditions would reverse this process, yielding crotonic acid and cyclohexanol. While direct hydrolysis data is not provided, the reaction mechanism aligns with general ester hydrolysis principles.

Thermal Stability and Decomposition

This compound is thermally stable under normal conditions but decomposes upon prolonged exposure to high temperatures:

-

Conditions to Avoid : Contact with hot surfaces or open flames .

-

Decomposition Products : Likely includes crotonic acid, cyclohexanol, and potentially cyclic hydrocarbons or CO₂ under oxidative conditions.

Radical Polymerization

Crotonate esters participate in controlled polymerization reactions. For this compound, potential pathways include:

Group-Transfer Polymerization (GTP)

-

Initiators : Silyl ketene acetals (SKAs) with steric bulk (e.g., tert-butyldimethylsilyl) .

-

Stereoregularity : High disyndiotacticity (>90%) achievable via GTP, enhancing thermal stability (glass transition temperature >100°C) .

Photoredox Cyclopolymerization

-

Catalyst : Organocatalysts (e.g., PC1, PC2) under visible light (10.8 W white LEDs).

-

Mechanism : Intramolecular 5-exo-trig cyclization followed by propagation, yielding cyclic repeating units without crosslinking .

-

Control Factors : Light intensity modulates reaction rate; higher intensity accelerates side reactions (e.g., radical coupling) .

| Polymerization Method | Catalyst/Initiator | Solvent | Conversion (%) | Mₙ (kDa) | Đ |

|---|---|---|---|---|---|

| GTP | SKAs | Toluene | >90 | 50–100 | 1.6 |

| Photoredox | PC1/DBMM | PhCl | 92 | 15.1 | 1.59 |

Photochemical Reactions

The α,β-unsaturated ester moiety enables UV-driven reactions :

-

Cycloaddition : Potential [2+2] cycloaddition under UV light with benzophenone as a photosensitizer, forming cyclobutane derivatives .

-

Oxidation : Photooxidation may yield epoxy or carbonyl-containing products, though specific data for this compound is limited.

Microbial Degradation

In denitrifying bacteria (e.g., Aromatoleum sp.), crotonate esters are hydrolyzed to crotonic acid, which is metabolized via the bad-ali pathway :

Propiedades

Número CAS |

31416-78-1 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

cyclohexyl (E)-but-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ |

Clave InChI |

ZUMGBVSYIVKLDH-QHHAFSJGSA-N |

SMILES |

CC=CC(=O)OC1CCCCC1 |

SMILES isomérico |

C/C=C/C(=O)OC1CCCCC1 |

SMILES canónico |

CC=CC(=O)OC1CCCCC1 |

Key on ui other cas no. |

31416-78-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.